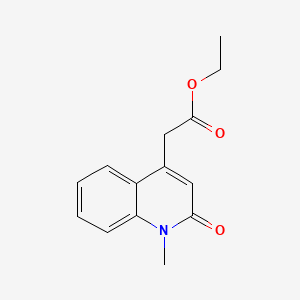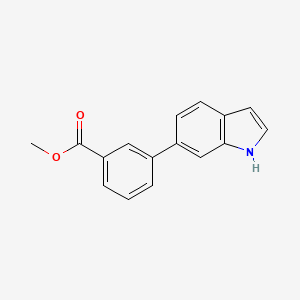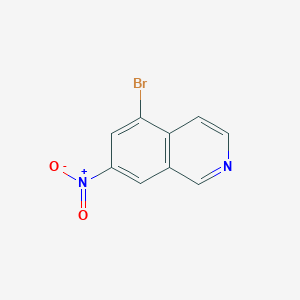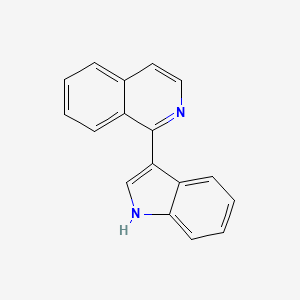
1-(1H-indol-3-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)isoquinoline is a heterocyclic compound that combines the structural features of both indole and isoquinoline. These two moieties are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities, while the isoquinoline structure is prevalent in many alkaloids with therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-alkynylbenzyl azines with indoles in the presence of silver nitrate (AgNO3) as a catalyst . This method provides a straightforward route to the desired compound under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include the use of metal catalysts, such as palladium or silver, and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and indoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-indol-3-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)isoquinoline involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, influencing biological pathways. For instance, it can interact with serotonin receptors, affecting neurotransmission. The isoquinoline part may inhibit enzymes or interact with DNA, contributing to its biological effects .
Comparison with Similar Compounds
- 1-(1H-indol-3-yl)isoquinoline-3-carboxylic acid
- 1-(1H-indol-3-yl)-2-phenylisoquinoline
- 1-(1H-indol-3-yl)-3-methylisoquinoline
Uniqueness: this compound stands out due to its unique combination of indole and isoquinoline structures, which confer a distinct set of chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interact with diverse biological targets compared to compounds containing only one of these moieties .
Properties
CAS No. |
13708-33-3 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-12(5-1)9-10-18-17(13)15-11-19-16-8-4-3-7-14(15)16/h1-11,19H |
InChI Key |
DMONRIXWBGGWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



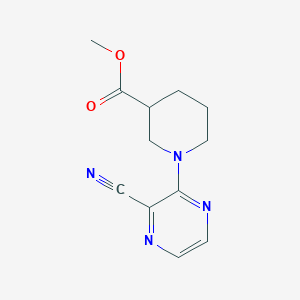
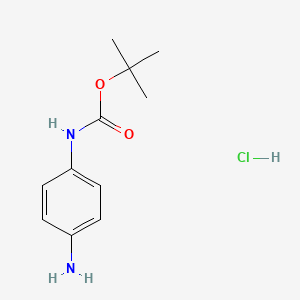

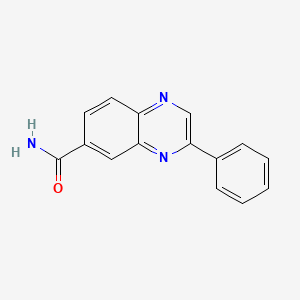

![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)

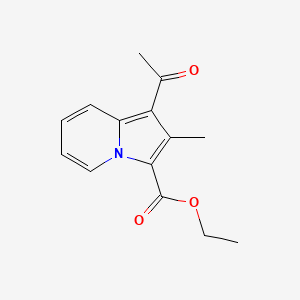

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
